molecular formula C16H14O B15076604 1-(9-methyl-9H-fluoren-2-yl)ethanone

1-(9-methyl-9H-fluoren-2-yl)ethanone

Cat. No.: B15076604
M. Wt: 222.28 g/mol
InChI Key: NFLPRFYNFXKRLI-UHFFFAOYSA-N
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Description

1-(9-Methyl-9H-fluoren-2-yl)ethanone is an organic compound with the molecular formula C16H14O and a molecular weight of 222.289 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the fluorene ring

Preparation Methods

The synthesis of 1-(9-methyl-9H-fluoren-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the fluorene ring. The reaction conditions generally require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the catalyst .

Chemical Reactions Analysis

1-(9-Methyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorene ring. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Condensation: The compound can participate in condensation reactions, forming larger molecules with new functional groups. Aldol condensation is one example, where the ketone reacts with aldehydes in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9-Methyl-9H-fluoren-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(9-methyl-9H-fluoren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

1-(9-Methyl-9H-fluoren-2-yl)ethanone can be compared with other fluorene derivatives, such as:

    1-(9-Propyl-9H-fluoren-2-yl)ethanone: Similar in structure but with a propyl group instead of a methyl group.

    1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)ethanone: Features an acetyl group and an ethyl group on the fluorene ring.

    9H-Fluoren-2-yl (2-methyl-1-naphthyl)methanone: Combines fluorene with a naphthyl group.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-(9-methyl-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C16H14O/c1-10-13-5-3-4-6-14(13)15-8-7-12(11(2)17)9-16(10)15/h3-10H,1-2H3

InChI Key

NFLPRFYNFXKRLI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C

Origin of Product

United States

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